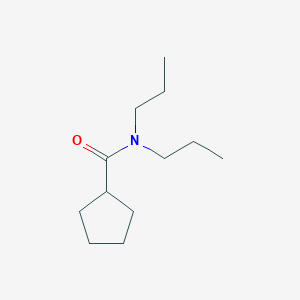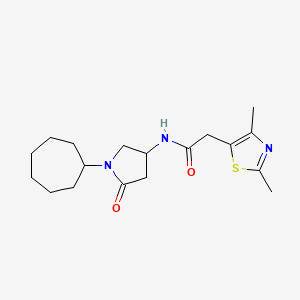![molecular formula C21H25ClN4O3 B6119152 2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B6119152.png)
2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with other reagents to form the desired product. Common reagents used in the synthesis include piperidine, pyridine, and various carboxylating agents. Reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques can help in monitoring the production process and ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-2-methoxyaniline: A precursor in the synthesis of the compound.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyridine carboxamides: Compounds with similar pyridine and carboxamide groups.
Uniqueness
2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2-[3-[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-29-18-8-7-15(22)12-17(18)25-19(27)9-6-14-4-3-11-26(13-14)21-16(20(23)28)5-2-10-24-21/h2,5,7-8,10,12,14H,3-4,6,9,11,13H2,1H3,(H2,23,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURBPYVAQLBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)C3=C(C=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B6119075.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![METHYL 4,5-DIMETHYL-2-[(2E)-3-(4-NITROPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6119080.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide](/img/structure/B6119094.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)

![4-[2-(1,3-benzothiazol-2-yl)carbohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6119173.png)
